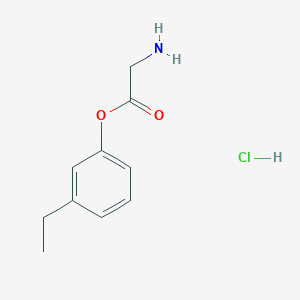

Clorhidrato de 2-aminoacetato de 3-etilfenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethylphenyl 2-aminoacetate hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol. It is primarily used in scientific research and has shown potential in various fields such as neuropharmacology, agrochemistry, biofuels, peptide synthesis, and chemical sensing.

Aplicaciones Científicas De Investigación

Neuropharmacology: 3-Ethylphenyl 2-aminoacetate hydrochloride is investigated for its potential to modulate neurotransmitter receptors, particularly the GABA_A receptors, which play a crucial role in the central nervous system. It is used in receptor binding assays and electrophysiological studies.

Agrochemistry: The compound is explored for the synthesis of herbicides and pesticides due to its reactive functional groups. It is incorporated into various formulations and tested for its efficacy in controlling pests and weeds.

Biofuels: Research is being conducted on its potential as a biofuel additive to improve the efficiency and reduce the emissions of biofuel combustion.

Peptide Synthesis: 3-Ethylphenyl 2-aminoacetate hydrochloride serves as a precursor in the synthesis of peptides and proteins, which are fundamental in various biological processes.

Chemical Sensing: The compound is utilized in the development of chemical sensors due to its ability to react with specific analytes, causing a detectable change.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylphenyl 2-aminoacetate hydrochloride typically involves the esterification of 3-ethylphenol with glycine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to drive the esterification reaction to completion.

Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Mecanismo De Acción

The mechanism of action of 3-Ethylphenyl 2-aminoacetate hydrochloride involves its interaction with neurotransmitter receptors, particularly the GABA_A receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This modulation can lead to increased inhibitory effects in the central nervous system, which may have therapeutic applications for neurological disorders.

Comparación Con Compuestos Similares

- 3-Methylphenyl 2-aminoacetate hydrochloride

- 4-Ethylphenyl 2-aminoacetate hydrochloride

- 3-Ethylphenyl 2-aminoacetate

Comparison: 3-Ethylphenyl 2-aminoacetate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications.

Actividad Biológica

3-Ethylphenyl 2-aminoacetate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name: 3-Ethylphenyl 2-aminoacetate hydrochloride

- CAS Number: 1353500-89-6

- Molecular Formula: C11H14ClN1O2

- Molecular Weight: 229.69 g/mol

Pharmacological Properties

3-Ethylphenyl 2-aminoacetate hydrochloride exhibits a range of biological activities, including:

- Anticancer Activity: Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. It has been tested against various cell lines, showing significant cytotoxic effects.

- Antimicrobial Properties: The compound has demonstrated activity against several bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

The biological activity of 3-Ethylphenyl 2-aminoacetate hydrochloride can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Cell Cycle Arrest: Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways: It may affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Anticancer Activity

A study evaluated the cytotoxic effects of 3-Ethylphenyl 2-aminoacetate hydrochloride on HeLa cells, revealing an IC50 value of approximately 15 μM. This suggests a potent anticancer effect compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

| Compound | IC50 (μM) |

|---|---|

| 3-Ethylphenyl 2-aminoacetate | 15 |

| Doxorubicin | 2.29 |

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of over 15 mm against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | >15 |

| Escherichia coli | >15 |

Anti-inflammatory Effects

In models of acute inflammation induced by carrageenan in rats, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

(3-ethylphenyl) 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-8-4-3-5-9(6-8)13-10(12)7-11;/h3-6H,2,7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGSEFVWBSOBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.